molecular formula C30H36N4O6 B2658610 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1243094-18-9

6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2658610
CAS No.: 1243094-18-9
M. Wt: 548.64
InChI Key: VXBRIGKSDZFCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including methoxy, piperidinyl, oxoethyl, and pyrrolidine-carbonyl, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps, starting from readily available precursors. A typical synthetic route may include the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxylation of the quinazoline core can be achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Attachment of the Piperidinyl and Oxoethyl Groups: The piperidinyl and oxoethyl groups can be introduced through nucleophilic substitution reactions, using 4-methylpiperidine and an appropriate oxoethylating agent.

    Addition of the Pyrrolidine-Carbonyl Group: The pyrrolidine-carbonyl group can be attached via an amide bond formation reaction, using 4-(pyrrolidine-1-carbonyl)phenylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a variety of complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: Its unique chemical properties could be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione: Lacks the piperidinyl, oxoethyl, and pyrrolidine-carbonyl groups, resulting in different chemical reactivity and biological activity.

    1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: Lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.

Uniqueness

The presence of multiple functional groups in 6,7-Dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione makes it a unique compound with diverse chemical reactivity and potential biological activity. Its complex structure allows for a wide range of chemical modifications, making it a valuable tool in synthetic chemistry and drug discovery.

Properties

IUPAC Name

6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O6/c1-20-10-14-31(15-11-20)27(35)19-33-24-17-26(40-3)25(39-2)16-23(24)29(37)34(30(33)38)18-21-6-8-22(9-7-21)28(36)32-12-4-5-13-32/h6-9,16-17,20H,4-5,10-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBRIGKSDZFCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.